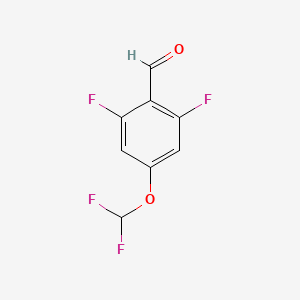

4-(Difluoromethoxy)-2,6-difluorobenzaldehyde

Übersicht

Beschreibung

4-(Difluoromethoxy)phenyl isocyanate is a laboratory chemical . It’s also known as 1-(difluoromethoxy)-4-isocyanatobenzene . Another similar compound, 4-(Difluoromethoxy)benzoic acid, is a p-difluoromethoxy substituted benzoic acid .

Physical And Chemical Properties Analysis

4-(Difluoromethoxy)aniline, a similar compound, has a boiling point of 231 °C, a density of 1.283 g/mL at 25 °C, and a refractive index of 1.505 .

Wissenschaftliche Forschungsanwendungen

Base-Catalyzed Cyclocondensation

- 2,6-Difluorobenzaldehyde has been used in base-catalyzed cyclocondensation reactions, leading to the synthesis of dihydro-2-thiouracil derivatives, which are resistant to atmospheric oxidation even at high temperatures (Al-Omar et al., 2010).

Synthesis Optimization

- The synthesis process of 2,6-Difluorobenzaldehyde has been optimized, achieving high yields and purity, indicating its industrial and laboratory synthesis potential (Wang Ya-lou, 2004).

Matrix-Isolation Infrared Spectroscopy

- Studies involving matrix-isolation infrared spectroscopy of difluorobenzaldehydes, including 2,6-difluorobenzaldehyde, have provided insights into photo-induced rotational isomerism and the energy differences between rotamers (Itoh et al., 2011).

Oxidation Studies

- 2,6-Difluorobenzaldehyde has been involved in oxidation studies, particularly in the synthesis of hydroxybenzaldehydes and benzoquinones, showcasing its role in chemical transformations (Takaki et al., 2002).

Conformational and Vibrational Analysis

- The compound has been the subject of conformational and vibrational analyses using ab initio Hartree-Fock and Density Functional Theory calculations, providing deeper understanding of its molecular behavior (Sağlam & Ucun, 2008).

Polymer Science

- It has been used in the synthesis of novel classes of polyesters, polyurethanes, and epoxy resins, demonstrating its utility in polymer science (Diakoumakos & Mikroyannidis, 1994).

Crystal Structure Studies

- The crystal structure of compounds derived from 2,6-difluorobenzaldehyde has been studied, providing insights into molecular geometry and interactions (Chen et al., 2015).

Safety and Hazards

4-(Difluoromethoxy)phenyl isocyanate is considered hazardous. It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation and is toxic if swallowed, in contact with skin, or if inhaled .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(difluoromethoxy)-2,6-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-6-1-4(14-8(11)12)2-7(10)5(6)3-13/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXBLTLWIYNKJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C=O)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

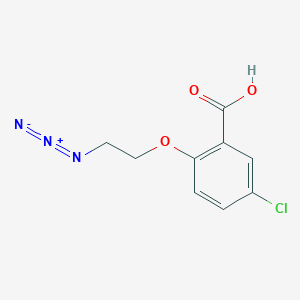

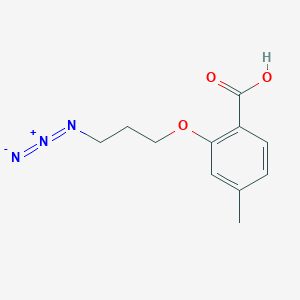

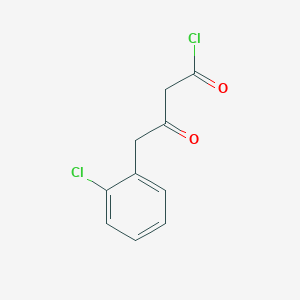

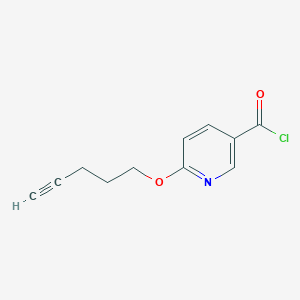

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

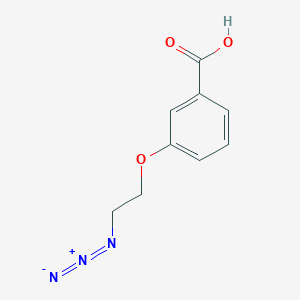

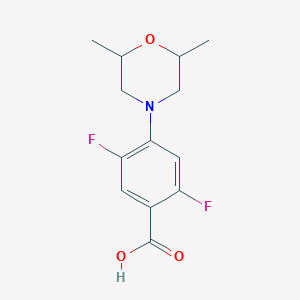

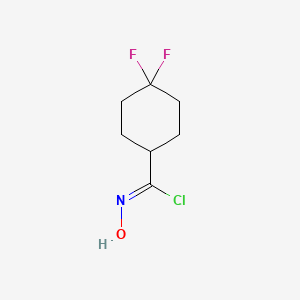

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydro-[1,4]dioxino-[2,3-c]pyridine-5-carbonitrile](/img/structure/B1413182.png)

![C-[3-(1-phenyl-cyclobutyl)-[1,2,4]oxadiazol-5-yl]-methylamine hydrochloride](/img/structure/B1413184.png)

![2-Bromomethyl-6-methoxy-benzo[b]thiophene](/img/structure/B1413196.png)

![7-Fluorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1413201.png)